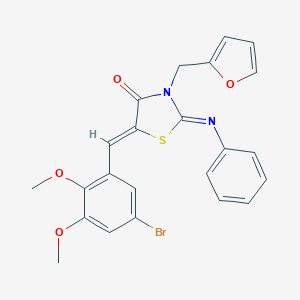![molecular formula C17H20N2O4S B423701 2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B423701.png)
2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(2-METHYLPHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(2-METHYLPHENYL)ACETAMIDE is a chemical compound with the molecular formula C17H20N2O4S and a molar mass of 348.42 g/mol . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(2-METHYLPHENYL)ACETAMIDE typically involves the reaction of substituted anilines with acetic acid derivatives under controlled conditions. One common method includes the treatment of substituted anilines with methyl cyanoacetate in the presence of a catalyst . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(2-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(2-METHYLPHENYL)ACETAMIDE: shares similarities with other sulfonyl-containing aromatic compounds.
Phenoxyacetamide derivatives: These compounds have similar structural features and are used in similar applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H20N2O4S |
|---|---|
Molecular Weight |
348.4g/mol |
IUPAC Name |
2-(2-methoxy-N-methylsulfonylanilino)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H20N2O4S/c1-13-8-4-5-9-14(13)18-17(20)12-19(24(3,21)22)15-10-6-7-11-16(15)23-2/h4-11H,12H2,1-3H3,(H,18,20) |
InChI Key |
NBVFGKHOCWLPHS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{[1-(4-bromo-3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B423618.png)
![2-(4-{[2,4-dioxo-3-(2-propynyl)-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxy-6-iodophenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B423623.png)
![(5E)-5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B423626.png)
![2-(4-{[(5E)-3-(2-ETHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID](/img/structure/B423628.png)
![Ethyl (5-{4-[2-(4-fluoroanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B423631.png)

![Ethyl {5-[4-(2-ethoxy-2-oxoethoxy)-3-iodo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B423634.png)
![ethyl (2-bromo-4-{(Z)-[(2Z)-3-(furan-2-ylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B423635.png)
![4-{[(2Z,5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-(phenylimino)-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B423636.png)
![ethyl {2-ethoxy-6-iodo-4-[(E)-(1-methyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B423637.png)
![Ethyl 4-(5-{[3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B423638.png)
![Ethyl (5-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B423639.png)


